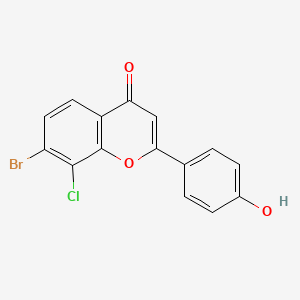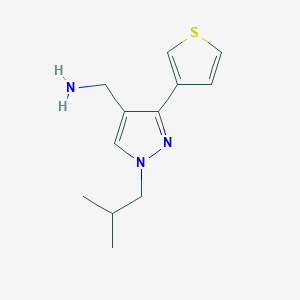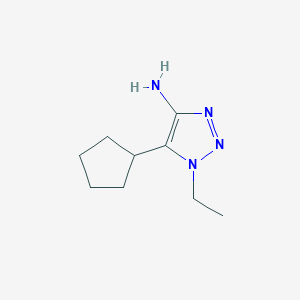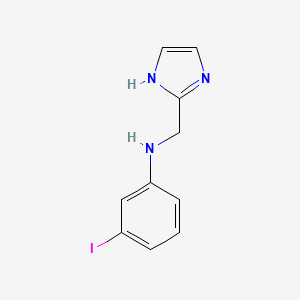
N-(1H-imidazol-2-ylmethyl)-3-iodoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-imidazol-2-ylmethyl)-3-iodoaniline is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-3-iodoaniline typically involves the reaction of 3-iodoaniline with a suitable imidazole derivative. One common method is the condensation reaction between 3-iodoaniline and imidazole-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-3-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of N-(1H-imidazol-2-ylmethyl)-3-nitroaniline.
Reduction: Formation of N-(1H-imidazol-2-ylmethyl)-3-aminoaniline.
Substitution: Formation of N-(1H-imidazol-2-ylmethyl)-3-chloroaniline or other substituted derivatives.
科学的研究の応用
N-(1H-imidazol-2-ylmethyl)-3-iodoaniline has several scientific research applications:
作用機序
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-3-iodoaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
- N-(1H-imidazol-2-ylmethyl)-3-chloroaniline
- N-(1H-imidazol-2-ylmethyl)-3-bromoaniline
- N-(1H-imidazol-2-ylmethyl)-3-nitroaniline
Uniqueness
N-(1H-imidazol-2-ylmethyl)-3-iodoaniline is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. Additionally, the iodine atom can enhance the compound’s reactivity and biological activity compared to its chloro and bromo counterparts .
特性
分子式 |
C10H10IN3 |
|---|---|
分子量 |
299.11 g/mol |
IUPAC名 |
N-(1H-imidazol-2-ylmethyl)-3-iodoaniline |
InChI |
InChI=1S/C10H10IN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-6,14H,7H2,(H,12,13) |
InChIキー |
QQFGUQFUSQSBED-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)NCC2=NC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324394.png)
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324400.png)
![(2S)-2-tert-butoxy-2-[4-(4,4-dimethylcyclohexen-1-yl)-2-methyl-5-(4-pyridyl)-3-thienyl]acetic acid](/img/structure/B13324403.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine](/img/structure/B13324411.png)
![5-Methyl-1-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13324415.png)
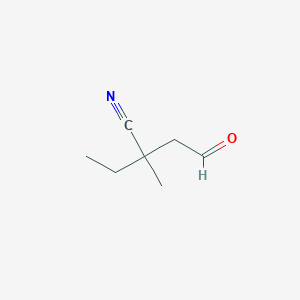
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B13324421.png)
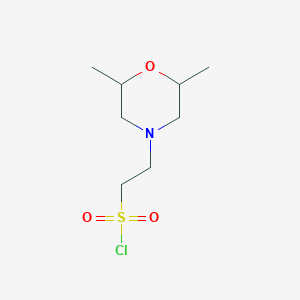
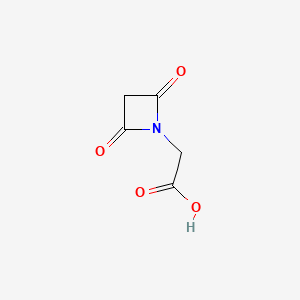
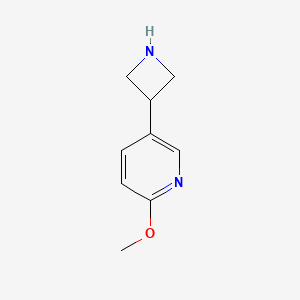
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine](/img/structure/B13324447.png)
